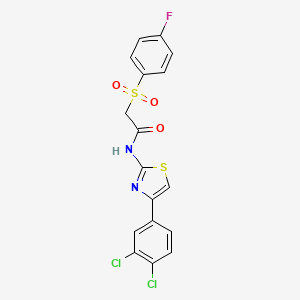

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2FN2O3S2/c18-13-6-1-10(7-14(13)19)15-8-26-17(21-15)22-16(23)9-27(24,25)12-4-2-11(20)3-5-12/h1-8H,9H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMSJEZGIIYPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 3,4-dichlorophenyl and 4-fluorophenyl groups enhances its pharmacological profile. The molecular formula is C_{15}H_{12}Cl_2F_N_2O_3S.

-

Antitumor Activity :

- Thiazole derivatives, including this compound, have shown significant antitumor properties. Research indicates that the thiazole moiety contributes to cytotoxic activity against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances this effect by stabilizing the molecule and increasing its reactivity towards cellular targets .

- In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range for similar thiazole compounds, indicating potent antitumor activity .

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit specific enzymes such as tyrosinase and carbonic anhydrase. These enzymes are critical in various biochemical pathways, including melanin synthesis and acid-base balance in tissues .

- Molecular docking studies suggest that the sulfonamide group plays a vital role in binding affinity towards these enzymes, potentially leading to therapeutic applications in treating conditions like hyperpigmentation or glaucoma .

-

Antimicrobial Activity :

- Several studies have highlighted the antimicrobial properties of thiazole derivatives. The compound has shown effectiveness against both gram-positive and gram-negative bacteria, with comparable efficacy to standard antibiotics like norfloxacin .

- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

-

Antitumor Efficacy :

- A study conducted on various cancer cell lines demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects. The most potent compounds achieved IC50 values lower than those of established chemotherapeutics like doxorubicin .

- Structural activity relationship (SAR) analysis indicated that modifications on the phenyl rings could enhance activity further, suggesting avenues for drug optimization.

- Enzyme Inhibition Studies :

Research Findings

Comparison with Similar Compounds

Structural Analogues from Thiazole-Acetamide Family

Key structural analogs and their properties are summarized below:

Key Observations :

- Substituent Effects : Piperazine-containing analogs (e.g., Compound 15) exhibit lower melting points (269–270°C) than methoxy-substituted derivatives (281–282°C), suggesting flexibility impacts crystallinity .

- Bioactivity : Piperazine and sulfonamide groups are recurrent in MMP inhibitors (e.g., Compound 15, 16) , while pyridine-substituted thiazoles (e.g., GSK1570606A) target mycobacterial enzymes .

Sulfonyl-Containing Derivatives

Sulfonyl groups influence electronic properties and binding interactions:

Key Observations :

Heterocyclic Variations

Replacement of thiazole with other heterocycles alters bioactivity:

Key Observations :

- Thiadiazole vs. Thiazole : Thiadiazole derivatives () often exhibit higher thermal stability (e.g., melting point 490 K for ).

- Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents enhance metabolic stability .

Research Findings and Implications

- MMP Inhibition : Piperazine-linked thiazole-acetamides () show promise in acute inflammation models, suggesting the target compound’s sulfonyl group could enhance selectivity.

- Antimycobacterial Activity : Pyridine-substituted thiazoles (e.g., GSK1570606A) inhibit Mycobacterium tuberculosis targets , though the target compound’s dichlorophenyl group may redirect bioactivity.

- Synthetic Feasibility : High-yield syntheses (72–86% in ) and crystal data () support scalable production of analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.